![molecular formula C16H10BrN5O2 B2423986 5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide CAS No. 894064-03-0](/img/structure/B2423986.png)
5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
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Overview
Description
Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has wide range of applications as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled . Two series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Molecular Structure Analysis
On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .
Chemical Reactions Analysis
The chemistry and synthesis of compounds possessing a 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine nucleus has attracted enormous attention .
Physical And Chemical Properties Analysis
The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability ( Td = 305 °C), and very good calculated detonation performance ( Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .
Scientific Research Applications
Antiviral Activities
Compounds related to 5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide have shown promising results in antiviral activities. For instance, derivatives of this compound demonstrated significant anti-avian influenza virus activity, especially against the H5N1 strain. These findings are crucial for developing new antiviral medications (Flefel et al., 2012). Additionally, other derivatives have been effective against the hepatitis-A virus (HAV), showcasing the compound's potential in the broader antiviral domain (Shamroukh & Ali, 2008).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of compounds similar to this compound has been extensive. Studies focus on the synthesis of various derivatives and their subsequent structural determination through techniques like X-ray crystallography. This research aids in understanding the chemical and physical properties of these compounds, which is essential for their potential applications in medicine and materials science (L'abbé et al., 2010).
Antiproliferative Properties
Some derivatives of this compound have shown antiproliferative activity, indicating potential use in cancer research. These compounds have been found to inhibit the proliferation of certain cell lines, suggesting their potential role in developing new anticancer therapies (Ilić et al., 2011).
Antidiabetic Properties
There is evidence of antidiabetic properties in related compounds. For instance, some derivatives have been evaluated for their ability to inhibit Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the management of diabetes. These findings could be instrumental in the development of new treatments for diabetes (Bindu et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Based on its structural similarity to other triazolothiadiazines, it is hypothesized that it may interact with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
Compounds with similar structures have been found to have good oral bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that this compound may also have a wide range of molecular and cellular effects .
Action Environment
It is known that the synthesis of similar compounds can be influenced by various factors, including the use of green chemistry principles .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN5O2/c17-14-6-5-13(24-14)16(23)19-11-3-1-2-10(8-11)12-4-7-15-20-18-9-22(15)21-12/h1-9H,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSCZGCZZBHFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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